molecular formula C20H16ClN3O B11027459 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Número de catálogo: B11027459
Peso molecular: 349.8 g/mol
Clave InChI: NLNTWIXHYKFWAG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

12-(4-Chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (CAS 669718-28-9) is a synthetically derived benzimidazoquinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused heterocycles known for their diverse biological activities, which include investigated antitumor properties. Compounds within this structural class have been demonstrated to induce cell cycle arrest and promote apoptosis in cancer cells, in part through the accumulation of intracellular reactive oxygen species (ROS) . The benzimidazoquinazolinone core is synthesized via efficient, multi-component reactions (MCRs), often employing green chemistry principles such as solvent-free conditions and recyclable nanocatalysts, which allow for high yields and minimal environmental impact . The 4-chlorophenyl substituent at the 12-position is a key structural feature that influences the molecule's electronic properties and its interaction with biological targets. This product is intended for research applications in chemistry and pharmacology, including use as a building block for the synthesis of more complex molecules, as a candidate for high-throughput biological screening, and for mechanistic studies in oncology. It is supplied as a high-purity solid characterized by HRMS, 1H NMR, and 13C NMR to ensure quality and consistency for your experimental work. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Fórmula molecular

C20H16ClN3O

Peso molecular

349.8 g/mol

Nombre IUPAC

12-(4-chlorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H16ClN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23)

Clave InChI

NLNTWIXHYKFWAG-UHFFFAOYSA-N

SMILES canónico

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)Cl)C(=O)C1

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 12-(4-clorofenil)-3,4,5,12-tetrahidrobenzimidazo[2,1-b]quinazolin-1(2H)-ona normalmente involucra reacciones de múltiples pasos que comienzan a partir de precursores fácilmente disponibles. Un método común implica la condensación de 2-aminobenzimidazol con 4-clorobenzaldehído, seguida de ciclación con ácido antranílico en condiciones ácidas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con calentamiento para facilitar el proceso de ciclación .

Métodos de Producción Industrial

En un entorno industrial, la producción de este compuesto puede implicar el uso de sistemas catalíticos para mejorar la eficiencia y el rendimiento de la reacción. Por ejemplo, se ha reportado que el uso de nanopartículas magnéticas de Cu@Fe3O4 como catalizadores facilita la síntesis de tetrahidrobenzimidazo[2,1-b]quinazolin-1(2H)-onas en condiciones libres de solventes . Este método no solo mejora la velocidad de reacción, sino que también permite una fácil separación y reutilización del catalizador.

Análisis De Reacciones Químicas

Tipos de Reacciones

12-(4-clorofenil)-3,4,5,12-tetrahidrobenzimidazo[2,1-b]quinazolin-1(2H)-ona puede experimentar diversas reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona.

    Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.

    Sustitución: La presencia del grupo 4-clorofenilo permite reacciones de sustitución nucleofílica, donde el átomo de cloro se puede reemplazar por otros nucleófilos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

    Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

    Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en reacciones de sustitución en condiciones básicas.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolinona y dihidroquinazolina, que pueden exhibir diferentes propiedades biológicas y químicas dependiendo de los sustituyentes introducidos durante las reacciones .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 12-(4-clorofenil)-3,4,5,12-tetrahidrobenzimidazo[2,1-b]quinazolin-1(2H)-ona implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos uniéndose a enzimas o receptores involucrados en procesos biológicos clave. Por ejemplo, su actividad antifúngica puede atribuirse a la inhibición de la síntesis de la pared celular fúngica, mientras que sus propiedades antioxidantes podrían deberse al barrido de especies reactivas de oxígeno .

Comparación Con Compuestos Similares

Key Findings :

  • Catalyst Efficiency : Iron oxide@PMO-ICS-PrSO3H enables near-quantitative yields (85%) for the 4-chlorophenyl derivative but requires higher temperatures (80°C) compared to NGPU (25 min at 80°C) .
  • Solvent-Free vs. Ultrasound-Assisted: Ultrasound methods (e.g., MnO2 nanoparticles in ethanol–water) reduce reaction times to 15–30 min for benzimidazoquinazolinones but depend on solvent systems .
  • Reusability : Magnetic catalysts like γ-Fe2O3@KSF and Iron oxide@PMO-ICS-PrSO3H are recyclable for ≥5 cycles without significant activity loss, aligning with green chemistry principles .

Pharmacological and Functional Relevance

  • Triazoloquinazolinones: Demonstrated H1-antihistaminic activity (IC50 = 0.12 μM) in preclinical models .
  • Benzimidazoquinazolinones: Explored as kinase inhibitors and antimicrobial agents due to π-π stacking and hydrogen-bonding interactions .
  • Thienyl-Substituted Analogs : Enhanced electronic properties from sulfur atoms may improve binding to biological targets like phosphodiesterases .

Actividad Biológica

Introduction

12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a notable compound belonging to the benzimidazoquinazolinone class, recognized for its diverse biological activities. This compound features a unique structural framework that contributes to its pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is C₁₈H₁₈ClN₃O. Its structure can be represented as follows:

Chemical Structure C18H18ClN3O\text{Chemical Structure }\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}

This compound exhibits a bicyclic structure integrating both benzimidazole and quinazoline moieties, which are known for their significant biological activities.

Biological Activities

Research has indicated that 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one possesses various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class exhibit moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it shows significant inhibitory activity against urease and acetylcholinesterase (AChE), with IC₅₀ values indicating strong efficacy .
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects due to its ability to interact with specific molecular targets involved in cancer progression .

The mechanisms through which 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound likely interacts with enzymes or receptors relevant to various biological processes. These interactions can modulate enzyme activity and influence cellular pathways .
  • Binding Affinity : Studies utilizing molecular docking have provided insights into the binding affinity of the compound with target proteins. This information is crucial for understanding its therapeutic potential .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one:

StudyFindings
Study A Demonstrated significant antibacterial activity against Bacillus subtilis with an IC₅₀ of 2.14 µM.
Study B Reported strong inhibition of urease enzyme with IC₅₀ values ranging from 0.63 µM to 6.28 µM across various derivatives.
Study C Investigated anticancer properties showing cytotoxic effects on cancer cell lines with specific concentrations leading to cell death.

Q & A

Q. What are the common synthetic routes for 12-(4-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one?

The compound is typically synthesized via multicomponent cyclocondensation reactions. A widely used method involves reacting 2-aminobenzimidazole, dimedone, and 4-chlorobenzaldehyde in ethanol under reflux (60–86% yields), with regioselectivity confirmed by NMR . Alternative approaches include solvent-free protocols using Keggin-type heteropolyacid catalysts (e.g., yields up to 89% in 15–30 minutes) and magnetic nanocatalysts like Iron oxide@PMO-ICS-PrSO3H, which enable recyclability (5 cycles without significant loss of activity) .

Q. How is the structural characterization of this compound performed?

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 315.0428 for analogous derivatives) . NMR (¹H, ¹³C, HSQC, HMBC, NOESY) is critical for regioselectivity analysis, distinguishing between isomers via solvent-exchangeable NH protons (δ ~10.6 ppm) and H-12 aromatic protons (δ ~6.5 ppm) . X-ray crystallography and DFT calculations are used for tautomerism studies, particularly for thione derivatives .

Q. What solvents and catalysts optimize yield and reaction time?

Ethanol under reflux is standard for multicomponent reactions (15–90 minutes) . Solvent-free conditions with Montmorillonite K-10-supported catalysts reduce environmental impact and improve efficiency (85–92% yields) . Deep eutectic solvents (e.g., glucose-pregabalin-urea mixtures) offer superior catalytic activity, achieving >90% yields in 20 minutes .

Advanced Research Questions

Q. How can regioselectivity in the cyclocondensation reaction be experimentally validated?

Q. What strategies improve catalytic efficiency in large-scale synthesis?

Heterogeneous catalysts like Iron oxide@PMO-ICS-PrSO3H enable magnetic recovery and reuse, reducing waste . Comparative studies show deep eutectic solvents (NGPU) outperform traditional catalysts (e.g., HCl, K-10 clay) in reaction time (20 vs. 120 minutes) and yield (92% vs. 75%) . Optimizing molar ratios (e.g., 1:1:1 for reactants) and temperature (80–100°C) enhances scalability .

Q. How do solvent-free conditions impact reaction thermodynamics?

Solvent-free protocols minimize side reactions (e.g., dimerization) by reducing solvation effects, as evidenced by higher isolated yields (89–92%) compared to solvent-based methods . Thermal analysis (DSC/TGA) can quantify activation energy changes, though such data are not explicitly reported in current literature.

Q. What computational tools predict tautomeric stability in derivatives?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates ¹³C NMR chemical shifts, which align with experimental data to validate tautomeric forms (e.g., 1-thioxo vs. 4-thione configurations) . Hirshfeld surface analysis further clarifies intermolecular interactions in crystalline states .

Data Contradictions and Resolution

Q. Why do reported yields vary across synthetic methods?

Discrepancies arise from catalyst choice and solvent effects. For example, solvent-free methods with Montmorillonite K-10 achieve 89% yields , while ethanol-based reflux yields 60–86% . Catalyst loading (5–10 mol%) and reaction time (15–90 minutes) also contribute. Researchers should prioritize methods aligning with their sustainability and scalability goals.

Q. How reliable are NMR assignments for distinguishing regioisomers?

While NMR is widely used, conflicting interpretations may arise without advanced experiments (e.g., NOESY). For instance, HMBC correlations from H-12 to C-1/C-11 are definitive for the 12-aryl isomer . Complementary X-ray crystallography or DFT-based spectral simulations resolve ambiguities .

Methodological Recommendations

  • For synthesis: Prioritize deep eutectic solvents (NGPU) or magnetic nanocatalysts for efficiency and reusability .
  • For characterization: Combine HRMS, 2D NMR, and DFT calculations to confirm regiochemistry and tautomerism .
  • For scalability: Optimize solvent-free or ethanol-based protocols depending on environmental and economic constraints .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.